molecular formula C17H15Cl2NO3 B300170 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Numéro de catalogue B300170
Poids moléculaire: 352.2 g/mol
Clé InChI: PTRXFKCKNBJXQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as GSK-3 inhibitor VIII, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibitor VIII binds to the ATP-binding site of 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide and inhibits its activity. This leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation, and the insulin signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
The inhibition of 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide by 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glycogen synthase, a key enzyme in glycogen synthesis, and to decrease the levels of tau protein, a protein that is involved in the formation of neurofibrillary tangles in Alzheimer's disease. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in lab experiments is its specificity towards 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. It has been found to have minimal effects on other kinases, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One of the areas of interest is its potential therapeutic applications in cancer, particularly in the regulation of cancer stem cells. Another area of interest is its potential role in the treatment of bipolar disorder, as it has been found to have mood-stabilizing effects in animal models. Additionally, the development of more potent and selective 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibitors based on the structure of 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is an area of active research.
Conclusion:
In conclusion, 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its specificity towards 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide and its ability to activate various signaling pathways make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanisms of action and to explore its potential applications in various diseases.

Méthodes De Synthèse

The synthesis of 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 3,4-dichlorobenzoic acid with 6-propyl-1,3-benzodioxol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain the final compound.

Applications De Recherche Scientifique

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3 (3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide), an enzyme that plays a crucial role in the regulation of various cellular processes such as glycogen metabolism, gene expression, and apoptosis.

Propriétés

Nom du produit

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Formule moléculaire

C17H15Cl2NO3

Poids moléculaire

352.2 g/mol

Nom IUPAC

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C17H15Cl2NO3/c1-2-3-10-7-15-16(23-9-22-15)8-14(10)20-17(21)11-4-5-12(18)13(19)6-11/h4-8H,2-3,9H2,1H3,(H,20,21)

Clé InChI

PTRXFKCKNBJXQZ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)Cl)Cl)OCO2

SMILES canonique

CCCC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)Cl)Cl)OCO2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.